molecular formula C22H27N3O4 B4511219 1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide

1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B4511219
M. Wt: 397.5 g/mol
InChI Key: NFYXLHHEBCMQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a unique structure combining a piperidine ring with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-cycloheptyl-1,3-dioxoisoindole-5-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c23-19(26)14-9-11-24(12-10-14)20(27)15-7-8-17-18(13-15)22(29)25(21(17)28)16-5-3-1-2-4-6-16/h7-8,13-14,16H,1-6,9-12H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYXLHHEBCMQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Reactant of Route 5
1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Reactant of Route 6
1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.